molecular formula C19H25NO2 B2574552 N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 832683-40-6

N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B2574552
CAS RN: 832683-40-6
M. Wt: 299.414
InChI Key: SPUVFAOYWLVLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, commonly referred to as DMHP, is a bicyclic ketone that has been of interest in the scientific community due to its potential therapeutic applications. DMHP is a synthetic compound that has been studied for its ability to modulate the activity of the endocannabinoid system, which is involved in a range of physiological processes.

Mechanism of Action

DMHP acts as a cannabinoid receptor agonist, meaning that it binds to and activates these receptors. Cannabinoid receptors are found throughout the body and are involved in a range of physiological processes, including pain sensation, mood regulation, and appetite. DMHP has been shown to bind to both CB1 and CB2 receptors, which are found in the central nervous system and immune system, respectively.
Biochemical and Physiological Effects:
DMHP has been shown to have a range of biochemical and physiological effects. In animal studies, DMHP has been shown to reduce pain sensitivity and inflammation. DMHP has also been shown to have anxiolytic effects, reducing anxiety in animal models. Additionally, DMHP has been shown to have neuroprotective effects, protecting against brain damage in animal models of stroke.

Advantages and Limitations for Lab Experiments

One advantage of using DMHP in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, DMHP has been shown to have a high affinity for cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. However, one limitation of using DMHP is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well established.

Future Directions

There are several areas of future research that could be explored with DMHP. One area of interest is the potential use of DMHP in treating chronic pain, as it has been shown to reduce pain sensitivity in animal models. Additionally, further research could explore the potential use of DMHP in treating anxiety and inflammation. Another area of interest is the development of more selective cannabinoid receptor agonists, which could have fewer side effects than current compounds. Finally, future research could explore the safety and efficacy of DMHP in humans, which could pave the way for its use as a therapeutic agent.

Synthesis Methods

DMHP is synthesized through a multi-step process involving the reaction of 2,3-dimethylphenylacetic acid with 2,3-dimethyl-1,3-butadiene in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride and triethylamine to form the final DMHP compound.

Scientific Research Applications

DMHP has been studied for its potential therapeutic applications in a range of areas, including pain management, anxiety, and inflammation. Research has shown that DMHP can modulate the activity of the endocannabinoid system by binding to cannabinoid receptors, which are involved in regulating pain, mood, and appetite. DMHP has also been shown to have anti-inflammatory effects and may be useful in treating conditions such as arthritis.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-12-7-6-8-14(13(12)2)20-16(22)19-10-9-18(5,15(21)11-19)17(19,3)4/h6-8H,9-11H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUVFAOYWLVLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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